molecular formula C10H13ClN2 B3010334 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride CAS No. 2059975-79-8

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride

Cat. No. B3010334
CAS RN: 2059975-79-8
M. Wt: 196.68
InChI Key: CJXSGNONOUVVCZ-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is a chemical compound that has been studied for its potential applications in neuroimaging and medical diagnostics. It is related to compounds that exhibit affinity towards the serotonin transporter, which is a target for various neurological studies and potential treatments.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a synthetic route for 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, a compound with a similar structure, was reported to be efficient and facile, providing higher chemical yields of the desired product . Another study investigated the synthesis of 3-methylamino-1-benzyl alcohol, which shares a part of the structure with the compound of interest. This synthesis involved a Mannich reaction followed by a reduction process, yielding the final product with a total yield of 45.3% .

Molecular Structure Analysis

While the exact molecular structure analysis of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is not provided, related compounds have been characterized using various techniques. For example, single crystal X-ray studies have been used to determine the crystal structure of a novel compound, revealing intermolecular hydrogen bonds and crystallization in the monoclinic system . Such studies are crucial for understanding the molecular geometry and potential interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with studies detailing the synthesis and subsequent reactions of benzimidazole derivatives . These reactions include the formation of various derivatives through interactions with different reagents, showcasing the versatility of the benzimidazole moiety in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride are not directly discussed in the provided papers. However, the properties of structurally related compounds can give insights into its behavior. For example, the solubility, crystallization behavior, and intermolecular interactions within the crystal structure of a related compound were analyzed using Hirshfeld surfaces computational method . These properties are important for the practical handling and application of the compound in various fields.

Scientific Research Applications

Isotope Technique in Pharmacokinetics

The stable isotope technique has been used in the study of nicardipine hydrochloride, a drug with a similar structure to 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride. This technique helps in understanding the metabolic pathways and the rate-limiting steps of drug elimination in the liver (Higuchi & Shiobara, 1980).

Chemical Synthesis and Transformation

The synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates using 2-(methylamino)benzonitrile was demonstrated, highlighting its use in creating complex organic molecules (Kobayashi et al., 1997).

Neuroleptic Activity Research

Research into benzamides, which are structurally similar to 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride, has shown that modifications to the structure can significantly enhance neuroleptic activity. This has implications for the development of potent drugs with fewer side effects in the treatment of psychosis (Iwanami et al., 1981).

Catalysis in Chemical Reactions

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride has potential applications in catalysis, as shown by studies involving the cyclotrimerization of benzonitrile and the structure of amino lithium imides (Davies et al., 1997).

Analytical Chemistry

The compound has been used in the development of specific methodologies for determining drug levels in plasma, which is crucial for understanding pharmacokinetics and drug metabolism (Higuchi & Kawamura, 1981).

properties

IUPAC Name

3-[2-(methylamino)ethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-6-5-9-3-2-4-10(7-9)8-11;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXSGNONOUVVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride

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